2,3-Dichloronitrobenzene

Description

Contextualization as a Halogenated Nitroaromatic Compound

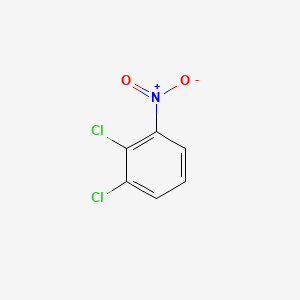

2,3-Dichloronitrobenzene (B165493), with the chemical formula C₆H₃Cl₂NO₂, is classified as a halogenated nitroaromatic compound. cymitquimica.com This classification stems from its structure: a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 3 positions and a nitro group at the 1 position. ontosight.ai The presence of both halogen (chlorine) atoms and a nitro group on the aromatic ring defines its chemical properties and reactivity.

Halogenated nitroaromatic compounds are a class of chemicals known for their diverse applications and are often subjects of environmental and toxicological studies due to their potential persistence and bioactivity. ontosight.ai The electron-withdrawing nature of the nitro group and the chlorine atoms influences the compound's reactivity, particularly in nucleophilic aromatic substitution and reduction reactions. cymitquimica.comontosight.ai

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight | 192.00 g/mol accustandard.com |

| Appearance | Light yellow to light brown crystalline powder chemicalbook.comchemicalbook.com |

| Melting Point | 60-63 °C |

| Boiling Point | 257-260 °C |

| Solubility in Water | 62.4 mg/L at 20 °C nih.gov |

| log Kow (Octanol-Water Partition Coefficient) | 3.05 nih.gov |

Significance as a Chemical Intermediate in Advanced Organic Synthesis

This compound is a crucial intermediate in the synthesis of a wide array of more complex molecules. ontosight.aiontosight.ai Its primary utility lies in its role as a precursor for producing agrochemicals, pharmaceuticals, dyes, and pigments. chemicalbull.comwiseguyreports.com

The reactivity of the nitro group and the chlorine atoms allows for various chemical transformations. For instance, the reduction of the nitro group leads to the formation of 2,3-dichloroaniline (B127971), a key building block for certain dyes and pigments. ontosight.ai Additionally, the chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, enabling the introduction of other functional groups onto the benzene ring.

One notable application is in the synthesis of 2,3,4-trifluoronitrobenzene through fluorination, a process that can be enhanced by the use of phase transfer catalysts. ecust.edu.cn Research has also demonstrated its use in the regioselective dechlorination to produce 3-chloronitrobenzene and in a one-pot transformation to 3-chloroaniline (B41212) using a palladium catalyst. researchgate.net

The production of this compound itself is often a byproduct of the nitration of 1,2-dichlorobenzene (B45396). chemicalbook.comchemicalbook.com However, processes have been developed to increase its yield, such as using an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid, which shifts the isomer ratio in favor of the 2,3-isomer. google.comgoogle.com

The following table highlights some of the key synthetic applications of this compound.

| Application Area | Resulting Product/Use |

| Agrochemicals | Intermediate for fungicides, herbicides, and insecticides chemicalbull.comaarti-industries.com |

| Pharmaceuticals | Intermediate in the synthesis of various pharmaceutical compounds ontosight.aiwiseguyreports.com |

| Dyes and Pigments | Precursor to 2,3-dichloroaniline for dye synthesis ontosight.ai |

| Advanced Synthesis | Starting material for 2,3,4-trifluoronitrobenzene and 3-chloroaniline ecust.edu.cnresearchgate.net |

Overview of Research Trajectories

Research involving this compound has followed several distinct yet interconnected trajectories, reflecting its industrial importance and environmental presence.

Synthesis: A significant area of research focuses on optimizing the synthesis of this compound. Traditional methods involving the nitration of 1,2-dichlorobenzene often yield a mixture of isomers, with the 3,4-isomer being predominant. google.com Consequently, studies have explored alternative nitrating agents and conditions to selectively increase the yield of the 2,3-isomer. google.comgoogle.com For example, the use of a solid acid catalyst, SZT-0.15, has been investigated to improve the selectivity of 3,4-dichloronitrobenzene (B32671), which in turn provides insights into controlling the formation of the 2,3-isomer. tandfonline.com

Reactivity: The chemical reactivity of this compound is a central theme in its research. Studies have investigated its behavior in various reactions, including reduction of the nitro group and nucleophilic substitution of the chlorine atoms. ontosight.ai The regioselective dechlorination of this compound to 3-chloronitrobenzene has been achieved with high selectivity using a palladium catalyst. researchgate.net This highlights the potential for controlled chemical transformations to yield valuable downstream products.

Environmental Fate and Biodegradation: Due to its use in industrial processes and its potential toxicity, the environmental fate of this compound is a critical area of study. cymitquimica.com Research has shown that it can enter the environment through industrial wastewater. nih.gov Studies have focused on its biodegradability, with some bacteria, such as Diaphorobacter sp. strain JS3051, capable of utilizing it as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net The degradation pathway often involves an initial dioxygenase-catalyzed step. nih.govresearchgate.net The compound is considered not readily biodegradable and has a potential for bioaccumulation. oecd.org

Computational Studies: Computational chemistry has become an invaluable tool for understanding the properties and reactivity of this compound. asm.org Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict its aquatic toxicity. biochempress.com Molecular dynamic simulations and site-directed mutagenesis have been used to engineer enzymes, such as this compound dioxygenase, to enhance their catalytic activity towards other pollutants like 2,4-dichloronitrobenzene (B57281). asm.orgnih.govasm.org These computational approaches provide insights that can guide experimental work and the development of bioremediation strategies.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVQZRLQEOAYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024997 | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichloronitrobenzene appears as light yellow crystals or yellow crystalline solid. (NTP, 1992), Colorless solid; [ICSC] Light yellow solid; [CHEMINFO] Light yellow powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

495 to 496 °F at 760 mmHg (NTP, 1992), 257.5 °C, 257-258 °C | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

255 °F (NTP, 1992), 123 °C | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 77 °F (NTP, 1992), Very soluble in organic solvents; soluble in ethanol, ether, acetone, benzene, petroleum ether; slightly soluble in chloroform, In water, 62.4 mg/L at 20 °C., Solubility in water: none | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 (NTP, 1992) - Denser than water; will sink, 1.721 at 14 °C, 1.7 g/cm³ | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00505 [mmHg], Vapor pressure at 20 °C: negligible | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic needles from petroleum ether, acetic acid, Crystallizes as yellow monoclinic needles. | |

CAS No. |

3209-22-1, 27900-75-0 | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dichloronitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027900750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/985EWS35KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

142 to 144 °F (NTP, 1992), 61.5 °C, 61 °C | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4279 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-DICHLORO-1-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0251 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Process Optimization

Established Laboratory and Industrial Synthesis Routes

The industrial synthesis of dichloronitrobenzene isomers is predominantly achieved through the nitration of 1,2-dichlorobenzene (B45396). The composition of the nitrating agent and the reaction conditions are critical factors that determine the final product distribution.

The nitration of 1,2-dichlorobenzene is conventionally carried out using a mixture of nitric acid and sulfuric acid. askfilo.com However, to selectively increase the yield of 2,3-dichloronitrobenzene (B165493), a modified nitrating medium comprising an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been developed. google.comgoogle.com This process is designed to shift the isomer ratio in favor of the 2,3-isomer, which is typically produced in smaller quantities compared to the 3,4-isomer under standard nitrating conditions. google.com

The reaction is performed using nearly anhydrous nitric and sulfuric acids in combination with a concentrated, dehydrated phosphoric acid. google.comgoogle.com This specific acid mixture acts as the nitrating medium for 1,2-dichlorobenzene. google.com The process is generally carried out at elevated temperatures, ranging from 30°C to 180°C. google.com Upon completion of the reaction, a phase separation occurs, yielding an upper organic phase containing the mixture of dichloronitrobenzene isomers and a lower acid phase. google.com

The nitration of 1,2-dichlorobenzene inherently produces a mixture of two primary isomers: 2,3-dichloro-1-nitrobenzene and 3,4-dichloro-1-nitrobenzene. google.comgoogle.com Under traditional nitrating conditions using only a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the formation of the 3,4-isomer is significantly favored. google.comaskfilo.com The typical ratio of 3,4-dichloronitrobenzene (B32671) to this compound formed in a conventional HNO₃/H₂SO₄ mixture is approximately 8.2:1, with a total yield of about 98.5%. google.com The this compound is considered a by-product in this standard process, with 3,4-dichloronitrobenzene being the main product. oecd.org

In some processes, minor quantities of other isomers, such as 1,2-dichloro-2-nitrobenzene, may also be present as impurities. oecd.org The market demand for each isomer can fluctuate, leading to the need for processes that can selectively enhance the production of the less-favored 2,3-isomer. google.comgoogle.com

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity of the nitration reaction is crucial for maximizing the production of the desired this compound isomer. This is achieved by carefully manipulating the reaction environment and the composition of the reagents.

A key strategy for increasing the yield of this compound is the use of an anhydrous mixture of phosphoric acid (H₃PO₄), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) as the nitrating agent. google.comgoogle.com The addition of phosphoric acid to the traditional mixed acid system alters the reaction pathway, shifting the isomer distribution in favor of the 2,3-isomer. google.com By employing this specific acid mixture, the ratio of 3,4-dichloronitrobenzene to this compound can be significantly reduced. google.com For instance, using concentrated phosphoric acid (containing pyrophosphoric acid) with nearly anhydrous nitric acid, even without sulfuric acid, can lower the 3,4- to 2,3-isomer ratio to values between 5.95:1 and 5.45:1. google.com The combination of all three acids under anhydrous conditions provides a synergistic effect that further enhances the selectivity towards the 2,3-isomer. google.comgoogle.com

The ratio of isomeric products in the nitration of 1,2-dichlorobenzene is highly sensitive to specific reaction parameters, particularly temperature and the molar ratios of the acids in the nitrating mixture. google.com

Molar Ratios of Acids: The molar mixing ratio of sulfuric acid to phosphoric acid is a critical factor. This ratio can be varied from 0.05 to 3 moles of H₂SO₄ per mole of H₃PO₄ to influence the selectivity. google.com Similarly, the molar ratio of nitric acid relative to 1,2-dichlorobenzene is carefully controlled, typically in the range of 0.7 to 1.4 moles of HNO₃ per mole of 1,2-dichlorobenzene. google.com The preferred range is 0.85 to 1.3, with a very particularly preferred range of 1.0 to 1.2. google.com Adjusting these ratios allows for fine-tuning of the reaction to favor the production of this compound.

| Parameter | Range | Effect on 2,3-DCNB Yield/Selectivity | Reference |

|---|---|---|---|

| Temperature | 30°C to 180°C | Higher temperatures favor the formation of the 2,3-isomer. | google.com |

| Preferred Temperature | 75°C to 125°C | Particularly effective range for increasing the 2,3-isomer proportion. | google.com |

| Molar Ratio (H₂SO₄ : H₃PO₄) | 0.05:1 to 3:1 | Influences the isomer distribution. | google.com |

| Molar Ratio (HNO₃ : 1,2-Dichlorobenzene) | 0.7:1 to 1.4:1 | Controls the nitration process; preferred ratio is 1.0:1 to 1.2:1 for optimal results. | google.com |

Separation and Purification Techniques for Isomeric Mixtures

Following the synthesis, the resulting mixture, which primarily contains this compound and 3,4-dichloronitrobenzene, must undergo separation and purification. The close boiling and freezing points of these isomers make their separation challenging. google.com

Several techniques are employed to isolate the 2,3-isomer:

Crystallization: This is a common method used to separate the isomers. By carefully controlling the temperature and solvent, the different solubilities of the isomers can be exploited to selectively crystallize one from the mixture. oecd.orgnih.gov

Distillation: Fractional distillation is another technique used in the purification process to separate components of the isomeric mixture based on differences in their boiling points. oecd.org

Chromatography/Adsorption: A specialized method involves the use of ZSM-5 or ZSM-11 type zeolite adsorbents. google.com This technique, a form of adsorption chromatography, can selectively adsorb and separate 1,2,3-position-substituted isomers from 1,2,4-position-substituted isomers, allowing for the high-purity separation of this compound. google.comgoogle.com

Chemical Separation: A method involving fuming sulfuric acid can also be used. This technique relies on the difference in the rate of sulfonation between 3,4- and this compound to decompose one isomer preferentially, thereby allowing for the separation of the other. google.com

After the initial separation from the acid phase, the organic layer is typically washed with a dilute sodium carbonate solution and water to neutralize and remove any residual acids before proceeding with these purification techniques. google.comoecd.org

Chemical Reactivity and Mechanistic Investigations

Reductive Transformations

The nitro group of 2,3-dichloronitrobenzene (B165493) is readily susceptible to reduction, providing a key pathway to various amino derivatives. These reactions can be tailored to yield different products, such as anilines, hydroxylamines, or azo compounds, depending on the reducing agent and reaction conditions. wikipedia.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.org For this compound, this process yields 2,3-dichloroaniline (B127971).

Reaction: C₆H₃Cl₂(NO₂) + 3 H₂ → C₆H₃Cl₂(NH₂) + 2 H₂O

Commonly used catalysts for this transformation include:

Palladium-on-carbon (Pd/C) researchgate.net

Platinum(IV) oxide (PtO₂) wikipedia.org

Raney Nickel epa.gov

The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

A significant challenge during the catalytic hydrogenation of chlorinated nitroaromatics is the potential for simultaneous hydrodechlorination , where a C-Cl bond is cleaved and replaced by a C-H bond. researchgate.net This side reaction leads to the formation of chloroanilines or aniline itself, reducing the yield of the desired dichloroaniline. The selectivity of the reaction can often be controlled by careful selection of the catalyst, catalyst poisons (which can suppress dechlorination), and optimization of reaction parameters such as temperature, pressure, and solvent. For instance, near-quantitative transformation of p-chloronitrobenzene to p-chloroaniline has been achieved using specific nickel-based catalysts under mild conditions, demonstrating that high selectivity is possible. epa.gov

The table below outlines typical outcomes of reductive processes.

| Process | Reagents/Catalyst | Primary Product from this compound | Potential By-products |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C or PtO₂ | 2,3-Dichloroaniline | 2-Chloroaniline, 3-Chloroaniline (B41212), Aniline |

| Reductive Amination | H₂/Catalyst, R₂C=O | N-alkylated-2,3-dichloroaniline | 2,3-Dichloroaniline |

Reductive amination provides a direct route to N-alkylated anilines from nitroarenes in a one-pot synthesis. frontiersin.org This process combines the reduction of the nitro group and the amination of a carbonyl compound. researchgate.net The reaction proceeds through several stages:

Reduction of the nitroarene (e.g., this compound) to the corresponding aniline (2,3-dichloroaniline).

Condensation of the in-situ generated aniline with an aldehyde or ketone to form an imine (or Schiff base).

Reduction of the imine to the final secondary or tertiary amine.

This method is highly efficient from a green chemistry perspective as it combines multiple synthetic steps into a single operation. frontiersin.orgorganic-chemistry.org Various catalytic systems, including those based on noble metals (like palladium, platinum, ruthenium) and non-noble metals (like nickel, cobalt, iron), have been developed for this transformation, often using molecular hydrogen or transfer hydrogenation reagents like formic acid. frontiersin.orgresearchgate.net The derivatization of the resulting amine products can then be carried out to produce a wide range of more complex molecules for applications in pharmaceuticals and materials science.

Regioselective Dechlorination to Monochloronitrobenzenes (e.g., 3-chloronitrobenzene)

The selective removal of a single chlorine atom from this compound to yield 3-chloronitrobenzene is a chemically significant transformation, offering a pathway to valuable chemical intermediates. Research has demonstrated that this regioselective dechlorination can be efficiently achieved using specific catalytic systems.

Detailed research findings have shown that palladium catalysts are particularly effective for this purpose. Specifically, tetrakis(triphenylphosphine)palladium(0), denoted as Pd(PPh₃)₄, has been identified as a highly efficient catalyst for the selective dechlorination of this compound. researchgate.net Under appropriate reaction conditions, this catalytic system can achieve a selectivity of over 90% for the formation of 3-chloronitrobenzene. researchgate.net The reaction is noted for its reproducibility, and it is possible to halt the reaction at the point of maximum selectivity to optimize the yield of the desired product. researchgate.net

The mechanism of palladium-catalyzed hydrodechlorination generally involves the oxidative addition of the aryl chloride to the palladium(0) complex, followed by a hydrogenolysis step that cleaves the carbon-chlorine bond and regenerates the catalyst. The regioselectivity observed in the dechlorination of this compound is influenced by both electronic and steric factors, with the chlorine atom at the 2-position being more susceptible to removal.

The following table summarizes the key findings for the regioselective dechlorination of this compound:

| Catalyst | Substrate | Product | Selectivity | Reference |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | This compound | 3-Chloronitrobenzene | >90% | researchgate.net |

It is also noteworthy that Pd(PPh₃)₄ can further catalyze the one-pot transformation of this compound into 3-chloroaniline with a selectivity greater than 60%. researchgate.net

Other Advanced Organic Reactions (e.g., coupling reactions)

Beyond dechlorination, this compound can participate in a variety of advanced organic reactions, particularly carbon-carbon bond-forming coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

One notable example is the Ullmann reaction , a copper-mediated coupling of aryl halides. Research has shown that the reaction of this compound with copper bronze can proceed with high efficiency. In a specific study, this reaction yielded a total product yield of 100%, affording two main products: 1,5-dinitrobiphenylene and 1,5,9-trinitrotriphenylene. rsc.org The formation of these products involves an initial ortho-meta coupling, which provides insights into the reaction mechanism, suggesting an ionic pathway rather than a free-radical process. rsc.org

The proposed mechanism involves the formation of an organocopper intermediate which then reacts with another molecule of the aryl halide. rsc.org The regioselectivity of this subsequent reaction is influenced by steric factors.

The following table summarizes the findings for the Ullmann reaction of this compound:

| Reactant | Catalyst/Reagent | Products | Total Yield | Reference |

| This compound | Copper bronze | 1,5-Dinitrobiphenylene and 1,5,9-Trinitrotriphenylene | 100% | rsc.org |

Other prominent palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling , Heck reaction , and Sonogashira coupling , are widely employed for the synthesis of biaryls, substituted alkenes, and aryl alkynes, respectively. nih.govwikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org While these reactions are broadly applicable to aryl halides, specific documented examples of their application to this compound as a substrate are not detailed in the provided search results. The general mechanisms for these reactions are well-established:

Suzuki-Miyaura Coupling: Involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Heck Reaction: The coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org

Sonogashira Coupling: A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org

Further research would be necessary to delineate the specific reaction conditions, catalyst systems, and resulting products and yields for the Suzuki, Heck, and Sonogashira couplings of this compound.

Environmental Biotransformation and Biodegradation Pathways

Microbial Degradation of 2,3-Dichloronitrobenzene (B165493)

The primary route for the aerobic breakdown of this compound is initiated by bacterial strains capable of attacking the stable aromatic ring. This process involves a series of coordinated enzymatic reactions that ultimately convert the xenobiotic compound into central metabolic intermediates.

A key organism identified for its ability to degrade this compound (2,3-DCNB) is Diaphorobacter sp. strain JS3051. nih.govasm.orgasm.org This bacterial strain was isolated from a site contaminated with chloronitrobenzenes and can utilize 2,3-DCNB as its sole source of carbon, nitrogen, and energy. asm.orgasm.org The isolation of such strains is a critical first step in understanding the bioremediation potential for environments contaminated with dichloronitrobenzenes. researchgate.netnih.gov Strain JS3051 demonstrates a complete catabolic pathway for the mineralization of this compound, releasing the nitro group as nitrite. nih.govnih.gov

The metabolic pathway in Diaphorobacter sp. strain JS3051 begins with the oxidative attack of the 2,3-DCNB molecule. nih.govasm.org The initial enzymatic step involves the conversion of this compound directly to 3,4-dichlorocatechol (B1202523) (3,4-DCC), with the concurrent release of nitrite. nih.govasm.orgasm.org This conversion is a critical denitration step that removes the toxic nitro group and prepares the aromatic ring for subsequent cleavage. Following its formation, 3,4-DCC is further degraded through a modified ortho-cleavage pathway. nih.govresearchgate.net The pathway continues with the ring cleavage of 3,4-DCC to form 2,3-dichloromuconate, a reaction catalyzed by a chlorocatechol 1,2-dioxygenase. nih.govasm.org Subsequent enzymatic steps convert 2,3-dichloromuconate into intermediates of central metabolism, completing the mineralization process. researchgate.netnih.gov

Proposed Catabolic Pathway of this compound in Diaphorobacter sp. strain JS3051

| Step | Substrate | Enzyme System | Product |

|---|---|---|---|

| 1 | This compound | This compound Dioxygenase (DcbAaAbAcAd) | 3,4-Dichlorocatechol + Nitrite |

| 2 | 3,4-Dichlorocatechol | Chlorocatechol 1,2-Dioxygenase (DccA) | 2,3-Dichloromuconate |

| 3 | 2,3-Dichloromuconate | Chloromuconate Cycloisomerase (DccB) | Chlorodienelactone |

The genetic basis for 2,3-DCNB degradation in Diaphorobacter sp. strain JS3051 has been traced to specific gene clusters. A key cluster, designated dcb (B1662941), encodes the multicomponent enzyme responsible for the initial oxidation of 2,3-DCNB. nih.govasm.orgasm.org This enzyme system, the this compound dioxygenase (DcbAaAbAcAd), is a type of Rieske non-heme iron dioxygenase. nih.govnih.gov Rieske non-heme iron oxygenases are a family of enzymes known for their ability to catalyze the stereo- and regiospecific hydroxylation of aromatic compounds. nih.govrsc.org

The Dcb enzyme system is classified as a Nag-like dioxygenase, indicating its evolutionary relationship to naphthalene (B1677914) dioxygenases. nih.govasm.org This enzyme family is characterized by a three-component structure: an NADH-dependent reductase (DcbAa), a ferredoxin (DcbAb), and a terminal oxygenase (composed of α and β subunits, DcbAc and DcbAd, respectively). nih.gov The terminal oxygenase component is responsible for the catalytic activity and substrate specificity. sjtu.edu.cn

A separate gene cluster, designated dcc, encodes the enzymes for the "lower" pathway, responsible for the catabolism of the 3,4-DCC intermediate. nih.govasm.org This cluster shows homology to the clc operon found in other bacteria, which is responsible for chlorocatechol oxidation. nih.govasm.org The non-contiguous arrangement of the dcb and dcc gene clusters on the chromosome suggests a "patchwork" assembly, indicating a recent evolution of this catabolic pathway in response to the presence of anthropogenic nitroaromatic compounds in the environment. nih.govsjtu.edu.cn

Enzymatic Mechanisms in Biodegradation

The breakdown of this compound is a testament to the catalytic versatility of microbial enzymes, particularly dioxygenases, which initiate the degradation cascade by incorporating molecular oxygen into the aromatic ring.

The initial and rate-limiting step in the aerobic degradation of 2,3-DCNB is a dioxygenase-catalyzed reaction. nih.gov The this compound dioxygenase (DcbAaAbAcAd) catalyzes a dihydroxylation reaction, where both atoms of a molecular oxygen molecule are incorporated into the aromatic ring of 2,3-DCNB. nih.gov This reaction simultaneously results in the elimination of the nitro group as nitrite, a process known as denitration. nih.gov The product of this single enzymatic step is 3,4-dichlorocatechol. nih.govasm.org This type of reaction, where a nitro group is replaced by two hydroxyl groups, is a common strategy employed by microorganisms to degrade nitroaromatic compounds. nih.govresearchgate.net The Rieske non-heme iron center within the oxygenase component is crucial for activating molecular oxygen to perform this challenging chemical transformation. nih.govrug.nl

The substrate specificity of the 2,3-DCNB dioxygenase is primarily determined by the large alpha subunit of the terminal oxygenase, DcbAc. nih.govsjtu.edu.cn Comparative analysis and site-directed mutagenesis studies have pinpointed specific amino acid residues that are critical for substrate recognition and catalytic activity. nih.govasm.org

A key finding is the crucial role of the amino acid residue at position 204 of the DcbAc subunit. nih.govasm.org In the 2,3-DCNB dioxygenase, this position is occupied by a glutamic acid (E204). nih.gov This is a unique feature among Nag-like dioxygenases, where this position is typically a nonpolar amino acid. nih.gov Site-directed mutagenesis experiments, where this glutamic acid was replaced with other amino acids, demonstrated its critical importance for the enzyme's specificity towards 2,3-DCNB. nih.gov For instance, changing this residue significantly impacts the enzyme's activity on different substrates. nih.gov Homology modeling suggests that the E204 residue is located within the substrate-binding pocket, where it can directly influence how the substrate is oriented for the catalytic attack. nih.govnih.gov These findings highlight how subtle changes in an enzyme's active site can lead to the evolution of new catabolic functions. nih.gov

Effect of DcbAc Residue 204 Mutation on Dioxygenase Activity

| Enzyme Variant | Key Residue at Position 204 | Relative Activity on 2,3-DCNB | Significance |

|---|---|---|---|

| Wild-Type 2,3-DCNB Dioxygenase (DcbAc) | Glutamic Acid (E) | High | Unique residue crucial for substrate specificity. |

| Mutant (e.g., E204I) | Isoleucine (I) | Significantly Decreased | Demonstrates the critical role of E204 in recognizing and transforming 2,3-DCNB. |

Environmental Persistence and Abiotic Degradation

Photochemical Degradation in the Atmosphere and Aqueous Systems

Once released into the atmosphere, this compound is expected to exist almost entirely in the vapor phase. The primary mechanism for its atmospheric degradation is the reaction with photochemically-produced hydroxyl radicals. This process is slow, with an estimated atmospheric half-life of approximately 320 to 321 days. This extended half-life is based on a calculated reaction rate constant of 5.0 x 10⁻¹⁴ cm³/molecule-sec at 25°C.

In aquatic environments, this compound may be susceptible to direct degradation by sunlight. The compound is known to absorb light at wavelengths of 310 nm, suggesting that direct photolysis can occur, contributing to its breakdown in sunlit surface waters.

Volatilization and Adsorption Phenomena in Environmental Compartments (e.g., soil, water, sediment)

The movement and partitioning of this compound in the environment are dictated by the interplay between volatilization and adsorption.

Volatilization: Volatilization is considered an important fate process for this compound in both soil and water. Its tendency to move from water to the atmosphere is quantified by its Henry's Law constant, which is estimated to be 1.2 x 10⁻⁵ atm-m³/mole. Based on this value, the estimated volatilization half-life from a model river is 42 hours, and from a model lake, it is 17 days. Volatilization from moist soil surfaces is also expected to be a significant transport mechanism.

Adsorption: In soil and aquatic systems, this compound is expected to adsorb to organic matter and particulate matter. Based on an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 1,100, the compound is expected to have low mobility in soil. This indicates a strong tendency to bind to soil particles, which limits its potential to leach into groundwater. When released into water, this same property causes it to adsorb to suspended solids and sediment, effectively transferring the compound from the water column to the sediment bed.

Data Tables

Table 1: Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value |

|---|---|

| Vapor Pressure | 5.0 x 10⁻³ mm Hg (at 25°C) |

| Henry's Law Constant | 1.2 x 10⁻⁵ atm-m³/mole |

| Soil Adsorption Coeff. (Koc) | 1,100 (estimated) |

| Water Solubility | 62.4 mg/L (at 20°C) |

Table 2: Estimated Environmental Half-Lives for this compound

| Environmental Compartment & Process | Estimated Half-Life |

|---|---|

| Atmosphere (Reaction with OH radicals) | 321 days |

| Model River (Volatilization) | 42 hours |

| Model Lake (Volatilization) | 17 days |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for separating 2,3-Dichloronitrobenzene (B165493) from complex matrices and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. In environmental analysis, GC-MS is frequently employed to detect and quantify nitroaromatic compounds in various matrices, including water and soil. epa.govresearchgate.net The U.S. Environmental Protection Agency (EPA) Method 8091, while primarily focused on GC with other detectors, suggests GC/MS for confirmatory analysis of nitroaromatics. epa.gov

The methodology typically involves injecting a prepared sample into the GC, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, such as a DB-5 column. epa.gov The separation is based on the compounds' different affinities for the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum serves as a "molecular fingerprint," allowing for highly accurate identification.

Recent studies have utilized GC-MS to identify metabolites in the biodegradation of this compound. For instance, in a study involving Diaphorobacter sp. strain JS3051, GC-MS was used to confirm the identity of 3,4-dichlorocatechol (B1202523) as the product of a biotransformation process. nih.gov This highlights the technique's utility in elucidating metabolic pathways.

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer | researchgate.netusgs.gov |

| Column Type | Typically a wide-bore capillary column (e.g., DB-5) | epa.gov |

| Carrier Gas | Helium | usgs.gov |

| Detection | Mass spectrometry provides identification based on mass spectra and retention times | usgs.gov |

| Application | Confirmatory analysis, identification of degradation products, environmental monitoring | epa.govnih.gov |

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound. It is particularly useful for separating isomers and analyzing non-volatile or thermally sensitive compounds. sielc.comnih.gov HPLC methods often utilize a reverse-phase (RP) column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

For instance, a reverse-phase HPLC method has been developed for the separation of the related compound 1,3-Dichloro-2-nitrobenzene using a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as nitroaromatic compounds absorb UV light. nih.govcdc.gov

In a study on the microbial degradation of this compound, HPLC was used to detect a single product from the biotransformation, which was then identified by comparing its retention time and UV absorption spectrum with an authentic standard of 3,4-dichlorocatechol. nih.gov This demonstrates the utility of HPLC in monitoring the progress of chemical and biological reactions.

| Parameter | Condition/Type | Reference |

|---|---|---|

| Mode | Reverse-Phase (RP) | sielc.comnih.gov |

| Column | Newcrom R1 or similar ODS (C18) column | sielc.comenergetic-materials.org.cn |

| Mobile Phase | Acetonitrile/Water mixture with an acid modifier (e.g., phosphoric acid) | sielc.comenergetic-materials.org.cn |

| Detector | Ultraviolet (UV) Detector | nih.govcdc.gov |

| Application | Separation of isomers, purity analysis, monitoring reaction products | nih.govenergetic-materials.org.cngoogle.com |

Gas Chromatography with an Electron Capture Detector (GC/ECD) is an exceptionally sensitive method for detecting electrophilic compounds, particularly halogenated substances like this compound. measurlabs.comscioninstruments.com The ECD is highly selective for compounds that can "capture" electrons, making it ideal for trace-level analysis of chlorinated pollutants in environmental samples. chromatographyonline.com

EPA Method 8091 specifically outlines the use of GC/ECD for determining the concentration of various nitroaromatics, including this compound, in water, soil, and waste. epa.govnih.gov The method provides detailed operating conditions, including the use of dual capillary columns (e.g., DB-5 and DB-1701) for confirmation and to resolve co-eluting compounds. epa.gov The high sensitivity of the ECD allows for detection in the parts-per-billion (ppb) range. cdc.gov However, because the detector responds to all electronegative compounds, second column or GC/MS confirmation is often necessary to ensure proper analyte identification. epa.gov

| Parameter | Condition | Reference |

|---|---|---|

| Detector | Electron Capture Detector (ECD) | epa.gov |

| Column 1 | DB-5 (30 m x 0.53 mm ID, 1.5 µm film) | epa.gov |

| Column 2 (Confirmation) | DB-1701 (30 m x 0.53 mm ID, 1.0 µm film) | epa.gov |

| Injector Temperature | 250°C | epa.gov |

| Detector Temperature | 320°C | epa.gov |

| Carrier Gas | Helium at 6 mL/min | epa.gov |

| Retention Time (on DB-1701 type column) | 22.48 min for this compound | epa.gov |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the structure of organic molecules. Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the aromatic ring contains three distinct protons. The electron-withdrawing effects of the two chlorine atoms and the nitro group cause the signals for these protons to appear in the downfield region of the spectrum (typically 6.5-8.0 δ), which is characteristic of aromatic protons. libretexts.org

The specific chemical shifts are influenced by the position of each proton relative to the substituents. Spectral data for this compound shows distinct signals for the three aromatic protons. chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic H | 7.70 | chemicalbook.com |

| Aromatic H | 7.69 | chemicalbook.com |

| Aromatic H | 7.37 | chemicalbook.com |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features. nih.gov

Key expected absorptions include strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, typically found in the regions of 1560-1515 cm⁻¹ and 1360-1315 cm⁻¹, respectively. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations for aryl chlorides are typically observed in the 1100-850 cm⁻¹ region. Finally, C-H stretching from the aromatic ring is expected above 3000 cm⁻¹. researchgate.net The specific pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can also help confirm the substitution pattern on the benzene (B151609) ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1560 - 1515 |

| Symmetric NO₂ Stretch | 1360 - 1315 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aryl C-Cl Stretch | 1100 - 850 |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 |

Advanced Isotopic Analysis Techniques (e.g., Compound Specific Isotope Analysis for mechanistic insights)

Compound Specific Isotope Analysis (CSIA) is a powerful analytical tool for assessing the in situ transformation of contaminants in the environment by measuring changes in their stable isotopic signatures. chemrxiv.org This technique provides evidence of degradation processes, as enzyme-mediated reactions often favor molecules with lighter isotopes, leading to an enrichment of heavier isotopes in the remaining contaminant pool.

The application of multi-element CSIA (analyzing isotopes of carbon, nitrogen, and hydrogen) holds significant potential for elucidating the transformation pathways of chloronitrobenzene compounds, including this compound. chemrxiv.org While comprehensive CSIA studies focused specifically on the biotransformation of this compound are not yet available, research on related compounds provides valuable insights. chemrxiv.org For instance, studies on a complex mixture of substituted chlorobenzenes in a wetland environment have explored the use of CSIA to track their fate. chemrxiv.org

In one study, negligible carbon isotope fractionation (δ¹³C) and only small changes in hydrogen (δ²H) and nitrogen (δ¹⁵N) isotope fractionation were observed for the related compound 2-chloronitrobenzene, indicating the need for pathway-specific isotope enrichment factors for successful quantitative analysis. chemrxiv.org However, the same study successfully used CSIA with laboratory-derived isotope enrichment factors to identify and quantify the in situ transformation of 2,3-dichloroaniline (B127971), a potential metabolite of this compound. chemrxiv.org This demonstrates the applicability of CSIA as a quantitative tool for this class of compounds under specific environmental conditions. chemrxiv.org Further research is required to establish reaction-specific isotope effects for this compound to fully leverage CSIA for mechanistic insights into its environmental degradation. chemrxiv.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 2,3-Dichloronitrobenzene (B165493) molecule. While specific comprehensive studies on this compound are not extensively detailed in publicly available literature, the methodologies are well-established and routinely applied to analogous compounds like other dichloronitrobenzene isomers. researchgate.net

These calculations typically employ methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to predict a variety of molecular characteristics. prensipjournals.com Key areas of investigation include:

Molecular Geometry: Calculations are used to determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, electron-donating and accepting capabilities, and kinetic stability. The energy gap between HOMO and LUMO is a critical parameter in predicting chemical reactions.

Spectroscopic Properties: Theoretical vibrational frequencies (FT-IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and assign spectral features. researchgate.netprensipjournals.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is crucial for predicting how the molecule will interact with other reagents.

For a molecule like this compound, these calculations would elucidate the electronic effects of the nitro group and the two chlorine atoms on the benzene (B151609) ring, providing a basis for understanding its chemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their dynamics, conformational changes, and interactions within a specific environment, such as a solvent or an enzyme's active site. nih.govstanford.edu

In the context of this compound, MD simulations are particularly valuable in the study of its enzymatic degradation. For instance, MD simulations have been instrumental in engineering the this compound dioxygenase, an enzyme that initiates the breakdown of this compound. asm.orgnih.gov These simulations can:

Analyze Enzyme-Substrate Binding: MD can model the process of this compound entering and binding to the active site of an enzyme, revealing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Predict Conformational Changes: Simulations show how the enzyme and substrate change their conformations upon binding. A highly flexible loop covering the entrance to the active site of nitroarene dioxygenases, for example, has been observed to remain in a closed conformation during simulations. nih.govacs.org

Guide Reactivity Prediction: By analyzing the orientation and proximity of the substrate to the enzyme's catalytic residues over time, MD simulations can help predict the most likely reaction pathways and outcomes. In studies of nitroarene dioxygenase, MD has been used to analyze the distance between the substrate's carbon atoms and the reactive iron-oxygen species in the active site. nih.govacs.org

These simulations provide a dynamic perspective that complements the static picture from quantum chemical calculations, offering crucial information for fields like bioremediation and enzyme engineering. doi.org

In Silico Approaches for Enzyme Engineering and Substrate Specificity Prediction

In silico techniques, which are computer-based simulations, are pivotal in modern enzyme engineering. They allow for the rational design of enzymes with improved or altered functionalities. The biodegradation of this compound by the enzyme this compound dioxygenase (23DCNBDO) from Diaphorobacter sp. strain JS3051 serves as a prime example of the power of these approaches. asm.orgnih.gov

Researchers have successfully used a semi-rational design strategy, combining computational analysis with experimental work, to alter the substrate specificity of this enzyme. asm.orgnih.gov The process involves:

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to the enzyme's active site to form a stable complex.

Identification of Key Residues: Computational analysis and molecular dynamics simulations help identify specific amino acid residues in the active site that are crucial for substrate binding and catalysis. For 23DCNBDO, residue E204 was identified as critical for substrate specificity. nih.gov

Site-Directed Mutagenesis Simulations: In silico mutations are created by changing these key amino acids. The effect of these mutations on substrate binding and activity is then predicted computationally.

Experimental Validation: The most promising mutants identified through simulations are then created and tested in the laboratory.

In a notable study, this approach was used to enhance the catalytic activity of 23DCNBDO towards a different, more recalcitrant isomer, 2,4-dichloronitrobenzene (B57281) (24DCNB). asm.org By identifying and mutating key residues, a significant increase in activity was achieved.

| Enzyme | Key Residue(s) | Mutation(s) | Predicted/Observed Effect | Reference |

|---|---|---|---|---|

| This compound Dioxygenase | E204 | E204M | Affected substrate preference for meta-substituted nitroarenes. | asm.orgnih.gov |

| This compound Dioxygenase | M248 | M248I | Influenced substrate preference through interaction with another residue (295). | asm.orgnih.gov |

| This compound Dioxygenase | E204, M248 | Combined E204M and M248I | Achieved a 62-fold increase in catalytic activity toward 2,4-Dichloronitrobenzene. | asm.orgnih.gov |

Crystal Structure Prediction and Polymorphism Studies

The solid-state properties of a chemical compound are dictated by its crystal structure—the ordered arrangement of molecules in a crystal lattice. Experimental data indicates that this compound crystallizes in the form of monoclinic needles. nih.gov

Computational Crystal Structure Prediction (CSP) aims to predict these stable crystal structures from first principles, based only on the molecular diagram. This is a complex challenge due to the vast number of possible packing arrangements (polymorphs) a molecule can adopt. CSP methodologies typically involve:

Generating Trial Structures: A large number of plausible crystal packing arrangements are generated computationally.

Lattice Energy Minimization: The stability of each trial structure is evaluated by calculating its lattice energy using force fields or quantum mechanical methods. The structures with the lowest energies are considered the most likely to be observed experimentally.

Polymorphism, the ability of a compound to exist in multiple crystal forms, can have a significant impact on physical properties like melting point, solubility, and stability. While specific CSP or polymorphism studies on this compound are not prominent in the literature, these computational tools are essential for the pharmaceutical and materials science industries to control the solid-state properties of crystalline materials.

Thermodynamic Modeling of Phase Equilibria

Thermodynamic modeling is essential for the design and optimization of separation processes in the chemical industry, such as distillation and crystallization. For this compound, which is often produced as part of an isomeric mixture, accurate phase equilibrium data is critical for its purification. nist.gov

Studies have focused on the vapor-liquid equilibrium (VLE) and solid-liquid equilibrium (SLE) of systems containing this compound. nist.govresearchgate.net Experimental data from these studies are correlated using thermodynamic models to allow for interpolation and extrapolation, which are necessary for process simulation.

Vapor-Liquid Equilibrium (VLE): The VLE for the binary system of 3,4-dichloronitrobenzene (B32671) and this compound has been measured experimentally. nist.gov This data was then successfully correlated with activity coefficient models like Wilson, NRTL (Non-Random Two-Liquid), and UNIQUAC (Universal Quasi-Chemical). nist.govresearchgate.net

Solid-Liquid Equilibrium (SLE): The solubility of this compound in various solvent mixtures (e.g., aqueous methanol (B129727) and ethanol) has been determined across different temperatures. researchgate.net This solubility data was correlated using models such as the Jouyban–Acree model, the van't Hoff–Acree model, and the modified Apelblat–Acree model. researchgate.net

This modeling provides the fundamental data needed to design efficient crystallization or distillation processes to separate this compound from its isomers and impurities. researchgate.net

| Type of Equilibrium | System Studied | Thermodynamic Models Used for Correlation | Reference |

|---|---|---|---|

| Vapor-Liquid Equilibrium (VLE) | Binary: 3,4-Dichloronitrobenzene + this compound | Wilson, NRTL, UNIQUAC | nist.govresearchgate.net |

| Solid-Liquid Equilibrium (SLE) | This compound in aqueous methanol solutions | Jouyban–Acree, van't Hoff–Acree, modified Apelblat–Acree | researchgate.net |

| Solid-Liquid Equilibrium (SLE) | This compound in aqueous ethanol (B145695) solutions | Jouyban–Acree, van't Hoff–Acree, modified Apelblat–Acree | researchgate.net |

| Solid-Liquid Equilibrium (SLE) | Ternary: 3,4-Dichloronitrobenzene + this compound + Methanol | Not specified in abstract, but basis for phase diagram determination. | researchgate.net |